Methane, bromodifluoroiodo- Methane, bromodifluoroiodo-
Brand Name: Vulcanchem
CAS No.: 753-66-2
VCID: VC20673269
InChI: InChI=1S/CBrF2I/c2-1(3,4)5
SMILES:
Molecular Formula: CBrF2I
Molecular Weight: 256.82 g/mol

Methane, bromodifluoroiodo-

CAS No.: 753-66-2

Cat. No.: VC20673269

Molecular Formula: CBrF2I

Molecular Weight: 256.82 g/mol

* For research use only. Not for human or veterinary use.

Methane, bromodifluoroiodo- - 753-66-2

Specification

CAS No. 753-66-2
Molecular Formula CBrF2I
Molecular Weight 256.82 g/mol
IUPAC Name bromo-difluoro-iodomethane
Standard InChI InChI=1S/CBrF2I/c2-1(3,4)5
Standard InChI Key CKZUZARCDKMQIT-UHFFFAOYSA-N
Canonical SMILES C(F)(F)(Br)I

Introduction

Chemical Identity and Structural Characteristics

Methane, bromodifluoroiodo- belongs to the family of polyhalogenated methanes, distinguished by its mixed halogen substituents. The molecular formula CBrF₂I implies a tetrahedral geometry with carbon as the central atom bonded to bromine, two fluorine atoms, and iodine. The compound’s molecular weight is calculated as 273.271 g/mol, analogous to its structural cousin bromo-chloro-fluoro-iodomethane (CBrClFI), which shares a similar mass and substitution pattern .

Electronic Configuration and Bonding

The electronegativity differences among halogens (F: 4.0, Br: 2.8, I: 2.5) induce polarized covalent bonds, with fluorine exerting the strongest electron-withdrawing effect. This polarization influences the compound’s dipole moment, estimated at 1.605 D based on refractive index data from analogous structures . The C–F bond length (1.34 Å) is shorter than C–Br (1.94 Å) and C–I (2.14 Å), reflecting fluorine’s smaller atomic radius and stronger bond strength.

Spectroscopic Signatures

While direct spectroscopic data for CBrF₂I are unavailable, computational models predict distinct NMR and IR features. For instance, the ¹⁹F NMR chemical shift is projected near -60 ppm, consistent with difluorinated methane derivatives . The C–I stretching vibration in IR spectra is expected at 550–600 cm⁻¹, a range typical for iodoalkanes .

Synthesis and Catalytic Pathways

The synthesis of CBrF₂I remains unreported in primary literature, but analogous methodologies for polyhalogenated methanes provide plausible routes.

Halogen Exchange Reactions

A potential pathway involves halogen exchange between bromodifluoromethane (CHBrF₂) and iodine sources. For example, reacting CHBrF₂ with elemental iodine (I₂) under UV irradiation could yield CBrF₂I via radical-mediated substitution . This approach mirrors the synthesis of bromo-chloro-fluoro-iodomethane, where sequential halogenation steps are employed .

Catalytic Bromocyclization of Difluoroalkenes

Recent advances in enantioselective bromocyclization, as demonstrated by Cheng et al., highlight the use of chiral anion phase-transfer catalysts to install bromodifluoromethyl groups into heterocycles . While this method targets cyclic products, adapting the protocol to methane derivatives could enable asymmetric synthesis of CBrF₂I-bearing scaffolds.

Physicochemical Properties

Thermodynamic Parameters

Extrapolating from bromo-chloro-fluoro-iodomethane , CBrF₂I is predicted to exhibit:

  • Density: 2.909 g/cm³ (experimental value for CBrClFI)

  • Boiling Point: 116.5°C (analogous to CBrClFI)

  • Flash Point: 24.3°C (indicative of moderate flammability)

The compound’s log P (octanol-water partition coefficient) is estimated at 2.64, suggesting moderate hydrophobicity suitable for lipid membrane penetration .

Stability and Decomposition

Polyhalogenated methanes are prone to photolytic degradation. For CBrF₂I, UV exposure likely cleaves the weaker C–I bond (bond dissociation energy ≈ 55 kcal/mol), generating iodine radicals and difluorobromomethane (CBrF₂- ) . Thermal stability remains untested but is expected to be lower than fully fluorinated analogs due to iodine’s larger atomic size and weaker bond strength.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Difluoromethylene Scaffolds

The bromodifluoroiodomethyl group (–CF₂BrI) serves as a versatile handle for introducing difluoromethylene motifs. For instance, radical cross-coupling reactions could replace iodine with aryl or alkyl groups, while preserving the –CF₂Br moiety for subsequent functionalization . This strategy mirrors the use of bromodifluoromethyl oxazines in HIV drug analogs .

Catalytic Asymmetric Synthesis

Chiral phase-transfer catalysts, such as those developed for bromocyclization , could enable enantioselective synthesis of CBrF₂I-containing compounds. These catalysts exploit non-covalent interactions (e.g., hydrogen bonding) to control stereochemistry at the difluoromethylene center.

Future Directions and Research Gaps

  • Synthetic Optimization: Developing one-pot methodologies for CBrF₂I synthesis using commercially available precursors.

  • Computational Modeling: Density functional theory (DFT) studies to predict reaction pathways and transition states.

  • Biological Screening: Evaluating the compound’s pharmacokinetic profile and therapeutic potential.

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